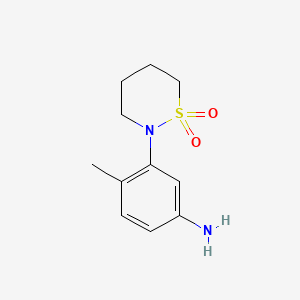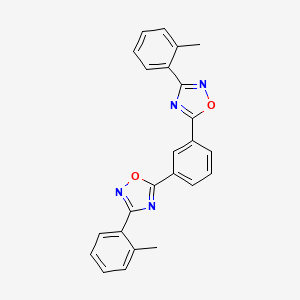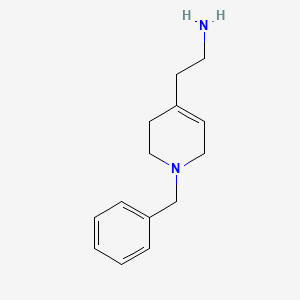
(3-Chloro-4-méthoxyphényl)-(2-éthoxyéthyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-Chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide” appears to contain a cyanamide group attached to a phenyl ring with a methoxy and a chloro substituent, and an ethoxyethyl group. Cyanamides are functional groups that contain a carbon atom double-bonded to a nitrogen atom, and single-bonded to another nitrogen atom. They are used in the production of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the methoxy, chloro, and ethoxyethyl groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Cyanamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with electrophiles. The other functional groups present in the molecule would also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar cyanamide group could increase the compound’s water solubility, while the presence of the chloro and methoxy groups could influence its reactivity .Applications De Recherche Scientifique
Complexation Métallique et Extraction par Point de Trouble
(3-Chloro-4-méthoxyphényl)-(2-éthoxyéthyl)cyanamide: a été étudié pour ses propriétés de complexation métallique. Dans une première étape, le réactif est synthétisé et caractérisé à l'aide de techniques telles que la RMN, la spectroscopie FT-IR, CHNS et de masse . Les chercheurs ont exploré les conditions optimales pour la formation de complexes avec divers métaux.
Une application notable est le développement d'une méthode d'extraction par point de trouble pour la détection des ions plomb (Pb²⁺). Après complexation avec le réactif, les molécules d'analyte sont extraites quantitativement à l'aide de Triton X-114 après centrifugation. La phase riche en surfactant est ensuite traitée avec de l'acide nitrique dans du méthanol avant analyse par spectrométrie d'absorption atomique en flamme (FAAS). Cette méthode permet d'obtenir une limite de détection (LOD) de 0,39 ng/ml et une limite de quantification (LOQ) de 1,30 ng/ml, avec une sensibilité élevée . Cette technique a été appliquée avec succès à la détermination au niveau des traces d'ions plomb dans des échantillons d'eau provenant de centrales électriques.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-chloro-4-methoxyphenyl)-(2-ethoxyethyl)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-17-7-6-15(9-14)10-4-5-12(16-2)11(13)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWYGSBSPEDHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C#N)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356501.png)
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)
![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2356507.png)

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)

